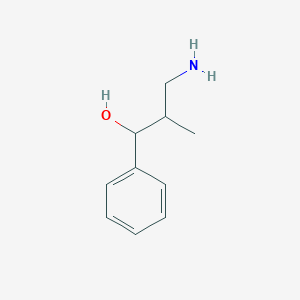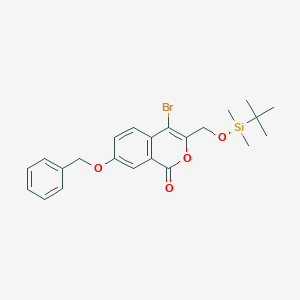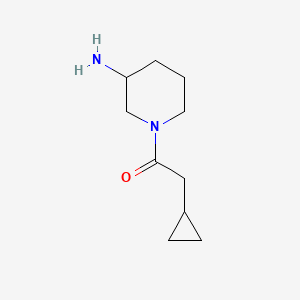
4-bromo-N1,N2-dimethylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N1,N2-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of benzene, featuring a bromine atom and two methyl groups attached to the nitrogen atoms of the benzene ring. This compound is used in various chemical syntheses and has applications in multiple scientific fields.
Métodos De Preparación
The synthesis of 4-bromo-N1,N2-dimethylbenzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with bromine and methylating agents. One common method includes the bromination of benzene-1,2-diamine followed by methylation using methyl iodide or dimethyl sulfate under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-bromo-N1,N2-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines. Reagents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are commonly used.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems. Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are typical examples.
Aplicaciones Científicas De Investigación
4-bromo-N1,N2-dimethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It serves as a building block in the manufacture of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-bromo-N1,N2-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
4-bromo-N1,N2-dimethylbenzene-1,2-diamine can be compared with other similar compounds, such as:
4-bromo-N1-methylbenzene-1,2-diamine: This compound has one less methyl group, affecting its reactivity and applications.
N1,N2-dimethylbenzene-1,2-diamine: Lacks the bromine atom, leading to different chemical properties and uses.
4-bromo-1,2-dimethylbenzene: Similar structure but lacks the amino groups, resulting in different reactivity and applications
These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of both bromine and dimethyl groups.
Propiedades
Fórmula molecular |
C8H11BrN2 |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
4-bromo-1-N,2-N-dimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H11BrN2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10-11H,1-2H3 |
Clave InChI |
MDTGPLHUNJSZDL-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)Br)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)
![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)





![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)



